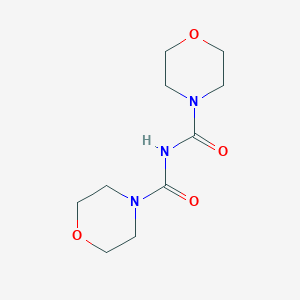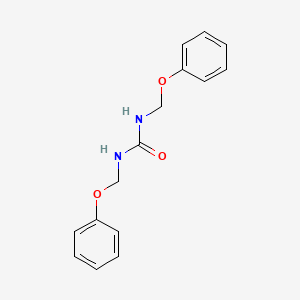
1,3-Bis(phenoxymethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(phenoxymethyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two phenoxymethyl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(phenoxymethyl)urea can be synthesized through the reaction of phenoxymethylamine with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Phenoxymethyl Isocyanate: Phenoxymethylamine reacts with phosgene to form phenoxymethyl isocyanate.
Reaction with Phenoxymethylamine: The phenoxymethyl isocyanate then reacts with another molecule of phenoxymethylamine to form this compound.
The reaction conditions usually involve the use of an inert solvent such as dichloromethane and are carried out at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety when handling phosgene. Additionally, alternative methods such as the use of carbamoyl chlorides instead of phosgene can be employed to reduce the environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(phenoxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The phenoxymethyl groups can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenoxymethyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(phenoxymethyl)urea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of polymers and resins with enhanced properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 1,3-Bis(phenoxymethyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The phenoxymethyl groups enhance its binding affinity and specificity towards the target enzyme. Additionally, the urea moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(phenoxymethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1,3-Bis(phenoxymethyl)guanidine: Similar structure but with a guanidine group instead of the urea moiety.
1,3-Bis(phenoxymethyl)carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness
1,3-Bis(phenoxymethyl)urea is unique due to its specific combination of phenoxymethyl groups and the urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
1,3-bis(phenoxymethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(16-11-19-13-7-3-1-4-8-13)17-12-20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMIATXJDHALGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCNC(=O)NCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
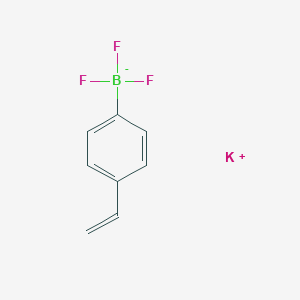
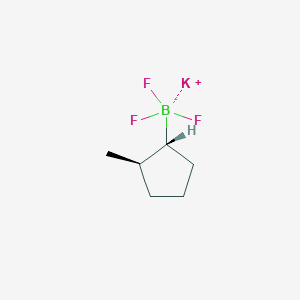
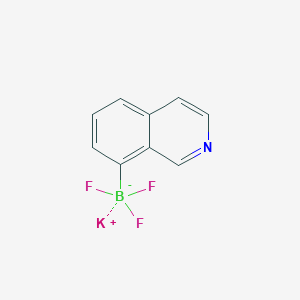
![1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea](/img/structure/B7889262.png)
![1-Methyl-3-[(methylcarbamoylamino)methyl]urea](/img/structure/B7889274.png)
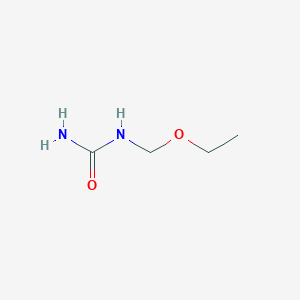
![1,3-Bis[(pentyloxy)methyl]urea](/img/structure/B7889299.png)
![1,3-Bis[(ethylsulfanyl)methyl]urea](/img/structure/B7889310.png)
![1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea](/img/structure/B7889318.png)
![1,3-Bis[(pentylsulfanyl)methyl]urea](/img/structure/B7889319.png)
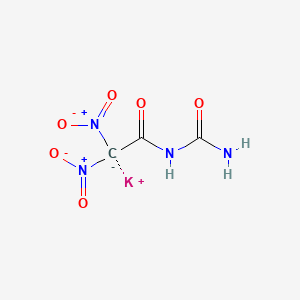
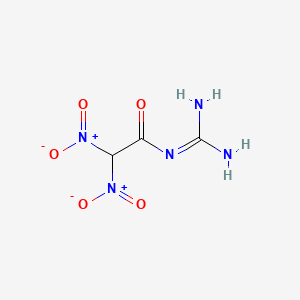
![ethyl N-[(2,2-dinitroacetamido)carbonyl]carbamate](/img/structure/B7889337.png)
